molecular formula C8H14O2 B1336884 tert-Butyl crotonate CAS No. 3246-27-3

tert-Butyl crotonate

Cat. No.: B1336884
CAS No.: 3246-27-3
M. Wt: 142.20 g/mol
InChI Key: QHSPZGZEUDEIQM-UHFFFAOYSA-N
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Description

tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Safety and Hazards

Tert-Butyl crotonate is classified as a flammable liquid and vapor, and it can cause serious eye damage . It has a flash point of 23°C . Safety precautions include avoiding heat and sparks, keeping the container tightly closed, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is purified through distillation to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of tert-butyl crotonate in polymerization involves the initiation of the reaction by an anionic initiator, which attacks the carbonyl carbon of the ester group. This leads to the formation of a reactive intermediate that propagates the polymer chain. The polymerization process continues until the reaction is terminated by the addition of a terminating agent .

Comparison with Similar Compounds

  • tert-Butyl acrylate
  • tert-Butyl methacrylate
  • tert-Butyl fumarate

Comparison: tert-Butyl crotonate is unique due to its ability to form polymers with a semiflexible backbone, which imparts specific mechanical properties to the resulting materials. Compared to tert-butyl acrylate and tert-butyl methacrylate, this compound has a different reactivity profile due to the presence of the crotonate moiety, which influences its polymerization behavior and the properties of the resulting polymers .

Properties

CAS No.

3246-27-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

tert-butyl but-2-enoate

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3

InChI Key

QHSPZGZEUDEIQM-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C(=O)OC(C)(C)C

SMILES

CC=CC(=O)OC(C)(C)C

Canonical SMILES

CC=CC(=O)OC(C)(C)C

3246-27-3

Pictograms

Flammable; Corrosive

Related CAS

26373-50-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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